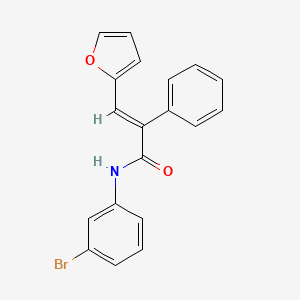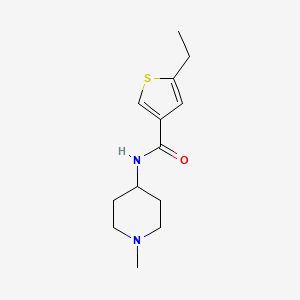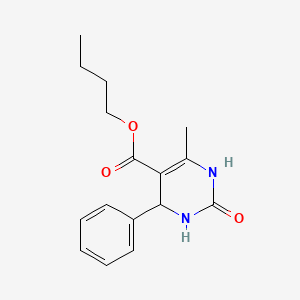![molecular formula C18H29NO B4936138 1-[4-(4-isopropylphenoxy)butyl]piperidine](/img/structure/B4936138.png)
1-[4-(4-isopropylphenoxy)butyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-isopropylphenoxy)butyl]piperidine, also known as IPPB, is a chemical compound that belongs to the family of piperidine derivatives. IPPB has gained significant attention in the scientific community due to its potential applications in various research fields.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-isopropylphenoxy)butyl]piperidine involves its interaction with various molecular targets in the brain and other tissues. 1-[4-(4-isopropylphenoxy)butyl]piperidine has been shown to modulate the activity of ion channels and receptors, including the NMDA receptor, gamma-aminobutyric acid (GABA) receptor, and nicotinic acetylcholine receptor. 1-[4-(4-isopropylphenoxy)butyl]piperidine also inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By modulating these molecular targets, 1-[4-(4-isopropylphenoxy)butyl]piperidine can affect various physiological processes, including synaptic transmission, neuronal excitability, and cognitive function.
Biochemical and Physiological Effects
1-[4-(4-isopropylphenoxy)butyl]piperidine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-[4-(4-isopropylphenoxy)butyl]piperidine can modulate the activity of ion channels and receptors, inhibit acetylcholinesterase activity, and reduce oxidative stress. In vivo studies have shown that 1-[4-(4-isopropylphenoxy)butyl]piperidine can improve cognitive function, reduce neuroinflammation, and protect against neuronal damage in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(4-isopropylphenoxy)butyl]piperidine has several advantages as a research tool, including its high potency, selectivity, and specificity for various molecular targets. 1-[4-(4-isopropylphenoxy)butyl]piperidine is also relatively easy to synthesize and purify, making it readily available for research purposes. However, 1-[4-(4-isopropylphenoxy)butyl]piperidine also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Researchers should exercise caution when working with 1-[4-(4-isopropylphenoxy)butyl]piperidine and ensure proper safety measures are in place.
Direcciones Futuras
1-[4-(4-isopropylphenoxy)butyl]piperidine has significant potential for further research and development in various fields. Some possible future directions include the development of novel 1-[4-(4-isopropylphenoxy)butyl]piperidine derivatives with improved pharmacological properties, the investigation of 1-[4-(4-isopropylphenoxy)butyl]piperidine's effects on other molecular targets and physiological processes, and the evaluation of 1-[4-(4-isopropylphenoxy)butyl]piperidine's therapeutic potential in clinical trials. Additionally, further studies are needed to elucidate the mechanisms underlying 1-[4-(4-isopropylphenoxy)butyl]piperidine's effects and to determine the optimal dosages and administration routes for 1-[4-(4-isopropylphenoxy)butyl]piperidine-based therapies.
Conclusion
1-[4-(4-isopropylphenoxy)butyl]piperidine is a promising chemical compound with potential applications in various research fields. Its synthesis method is relatively straightforward, and it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand 1-[4-(4-isopropylphenoxy)butyl]piperidine's therapeutic potential and to develop novel 1-[4-(4-isopropylphenoxy)butyl]piperidine-based therapies for various diseases.
Métodos De Síntesis
The synthesis of 1-[4-(4-isopropylphenoxy)butyl]piperidine involves the reaction of 4-isopropylphenol with 1-bromo-4-(4-piperidinyl)butane in the presence of a base, such as potassium carbonate. The reaction results in the formation of 1-[4-(4-isopropylphenoxy)butyl]piperidine as a white solid with a melting point of 63-65°C. The yield of 1-[4-(4-isopropylphenoxy)butyl]piperidine is typically around 40-50%, and the purity can be increased through recrystallization.
Aplicaciones Científicas De Investigación
1-[4-(4-isopropylphenoxy)butyl]piperidine has been extensively studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-[4-(4-isopropylphenoxy)butyl]piperidine has been shown to modulate the activity of ion channels and receptors, including the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory. In pharmacology, 1-[4-(4-isopropylphenoxy)butyl]piperidine has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In medicinal chemistry, 1-[4-(4-isopropylphenoxy)butyl]piperidine has been used as a scaffold for the development of novel compounds with improved pharmacological properties.
Propiedades
IUPAC Name |
1-[4-(4-propan-2-ylphenoxy)butyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-16(2)17-8-10-18(11-9-17)20-15-7-6-14-19-12-4-3-5-13-19/h8-11,16H,3-7,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAAYAUYDIBLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[4-(Propan-2-YL)phenoxy]butyl}piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4936067.png)
![1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4936073.png)
![N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1,3-propanediamine oxalate](/img/structure/B4936081.png)

![N-phenyl-N'-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)thiourea](/img/structure/B4936103.png)

![N-(2,4-difluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4936119.png)
![2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol](/img/structure/B4936122.png)

![N-(2,3-dihydro-1H-inden-2-yl)-4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4936131.png)
![1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4936137.png)
![1-(2-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B4936145.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4936155.png)